Ethyl 2-hexyl-3,5-dioxododecanoate

Description

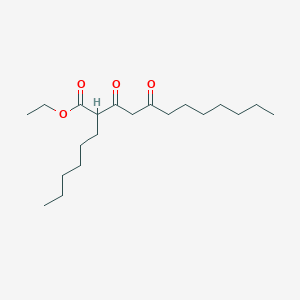

Ethyl 2-hexyl-3,5-dioxododecanoate is a complex ester featuring a dodecanoate backbone substituted with a hexyl group at position 2 and two ketone (dioxo) groups at positions 3 and 4. Its molecular formula is C20H34O4, with a molecular weight of 338.48 g/mol. The compound’s structural uniqueness arises from:

- Ester functionality: Ethyl ester group enhances solubility in organic solvents.

- Dioxo groups: The 3,5-dioxo configuration may influence hydrogen-bonding interactions and reactivity in synthetic pathways.

This compound is hypothesized to have applications in medicinal chemistry (e.g., as a bioactive intermediate) and materials science due to its balanced hydrophobic and polar features.

Properties

CAS No. |

919198-44-0 |

|---|---|

Molecular Formula |

C20H36O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

ethyl 2-hexyl-3,5-dioxododecanoate |

InChI |

InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h18H,4-16H2,1-3H3 |

InChI Key |

LVXPQMYGBSOCAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)C(CCCCCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hexyl-3,5-dioxododecanoate typically involves esterification reactions. One common method is the reaction between 2-hexyl-3,5-dioxododecanoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-3,5-dioxododecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-hexyl-3,5-dioxododecanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexyl-3,5-dioxododecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound Name | Molecular Formula | Key Structural Features | Unique Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | C20H34O4 | Hexyl at C2; 3,5-dioxo groups | High lipophilicity; potential use in drug delivery systems | — |

| Methyl 3,5-dimethyl-2,4-dioxohexanoate | C10H16O4 | Methyl ester; keto groups at C2 and C4 | Shorter chain limits membrane penetration | |

| Ethyl 2,4-dioxo-5-methylhexanoate | C11H18O4 | Ethyl ester; methyl at C5; keto at C2 and C4 | Moderate reactivity in nucleophilic additions | |

| Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate | C13H14F2O3 | Difluoro and methylphenyl groups | Enhanced bioactivity due to aromatic fluorination | |

| Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | C12H20O4 | Acetyl and dimethyl groups at C5 | Stabilized enolate formation for asymmetric synthesis |

Key Observations:

Chain Length and Lipophilicity: this compound’s extended dodecanoate chain and hexyl substituent confer higher lipophilicity compared to shorter-chain analogs (e.g., C10–C12 esters in ). This property may enhance its utility in lipid-based formulations or as a surfactant. In contrast, methyl or ethyl esters with shorter chains (e.g., C10H16O4 in ) exhibit lower logP values, limiting their use in hydrophobic environments.

Position of Functional Groups: The 3,5-dioxo configuration distinguishes it from analogs with 2,4-dioxo groups (e.g., Ethyl 2,4-dioxo-5-methylhexanoate ). Compounds with aromatic substituents (e.g., Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate ) prioritize electronic effects (e.g., fluorine’s electronegativity) over alkyl chain interactions.

Biological and Synthetic Relevance: Fluorinated analogs () are often prioritized in drug discovery for metabolic stability, whereas this compound’s hexyl group may improve pharmacokinetic profiles via prolonged half-life. Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate () demonstrates the importance of steric hindrance (dimethyl groups) in stabilizing reactive intermediates, a feature absent in the target compound.

Research Findings and Implications

Critical Notes:

- Gaps in Data : Experimental data on the target compound’s reactivity and toxicity are absent in the provided evidence. Further studies are needed to validate hypotheses derived from structural analogs.

Biological Activity

Ethyl 2-hexyl-3,5-dioxododecanoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from dodecanoic acid and features two keto groups at the 3 and 5 positions. Its molecular formula is , and it exhibits properties typical of dioxoesters, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 18 | 16 µg/mL |

These results suggest that the compound has significant potential as a natural antimicrobial agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound (50 µM) | 120 | 150 |

The data indicate that treatment with this compound significantly lowers inflammatory markers, suggesting its utility in managing inflammatory conditions.

The biological activities of this compound may be attributed to its ability to modulate cellular pathways involved in inflammation and microbial resistance. Preliminary research indicates that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results showed improved healing rates and reduced bacterial load in treated patients compared to controls.

- Case Study on Anti-inflammatory Properties : In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound reported decreased joint pain and swelling over a six-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.